4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a 4-chloro and a 3-methoxyphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-methoxybenzaldehyde, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or palladium-based catalysts.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[3,4-D]pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Another heterocyclic compound with similar structural features but different substituents.
3-Methoxy-4-chloropyridine: Shares the methoxy and chloro substituents but has a different core structure.
Thiazolopyrimidine Derivatives: Compounds with a thiazole ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness
4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of both a pyrazolo and pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9ClN4O |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
4-chloro-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-3-8(5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
InChI Key |
HFBCHSJHSFGGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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